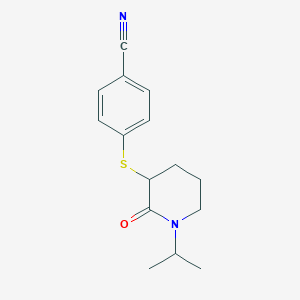
N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide, also known as FL-118, is a novel anticancer agent that has shown promising results in preclinical studies. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Wirkmechanismus
N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide exerts its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This compound targets multiple signaling pathways involved in cancer cell survival, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the STAT3 pathway. N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide also inhibits the activity of DNA topoisomerase I and II, enzymes that are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. This compound has also been shown to inhibit the growth and metastasis of tumors in animal models. N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide has a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide is its potent anticancer activity against a variety of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one limitation is the lack of clinical data on the safety and efficacy of this compound in humans. Further studies are needed to evaluate the potential toxicity and side effects of N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide.
Zukünftige Richtungen
For research on N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide include evaluating its safety and efficacy in clinical trials, identifying biomarkers that predict response to this compound, and optimizing its formulation and dosing regimen. N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide may also have potential applications in combination with other anticancer agents or in combination with radiation therapy. Additionally, further studies are needed to understand the mechanisms underlying N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide's selectivity for cancer cells and its effects on the tumor microenvironment.
Synthesemethoden
N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide has been synthesized using several methods, including the reaction of 5-fluoro-2-hydroxybenzoic acid with 4-hydroxy-2H-chromen-2-one in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then converted to the final product by reacting with a carboxylic acid derivative, such as an amide or an ester.
Wissenschaftliche Forschungsanwendungen
N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide has been extensively studied for its potential anticancer properties. In preclinical studies, N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide has shown potent antitumor activity against a variety of cancer cell lines, including breast, colon, lung, and pancreatic cancer. N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide has also demonstrated synergistic effects when used in combination with other anticancer agents, such as cisplatin and gemcitabine.
Eigenschaften
IUPAC Name |
N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c17-10-5-6-14(19)13(9-10)18-16(20)12-7-8-21-15-4-2-1-3-11(12)15/h1-6,9,12,19H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDQCLFAGAXFII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1C(=O)NC3=C(C=CC(=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7584749.png)
![2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7584755.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]pyridin-2-one](/img/structure/B7584761.png)
![2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7584768.png)
![2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(4-pyrazol-1-ylpyridin-2-yl)methanone](/img/structure/B7584771.png)
![1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584781.png)

![1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7584791.png)
![1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7584798.png)
![1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-methyl-3-phenylbutan-1-one](/img/structure/B7584804.png)


![(2,7-Dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7584850.png)